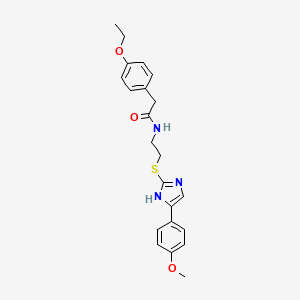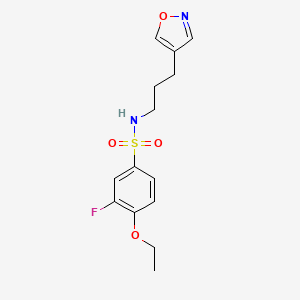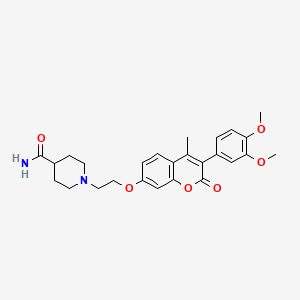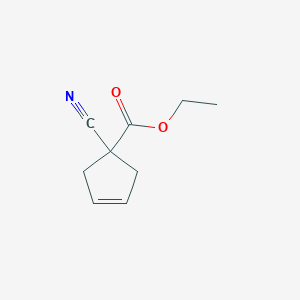
2-(4-ethoxyphenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(4-ethoxyphenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide is a novel molecule that appears to be designed for biological activity, given the presence of functional groups such as imidazole, ether, and thioether, which are often found in pharmacologically active compounds. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves linear synthetic routes that incorporate various functional groups to yield molecules with potential biological activities. For instance, the synthesis of N-aryl substituted acetamide derivatives of oxadiazole-thiol is described, which involves characterization techniques such as LCMS, IR, and NMR spectroscopies . These methods are likely applicable to the synthesis of 2-(4-ethoxyphenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide, ensuring the correct structure and purity of the compound.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized using spectroscopic techniques. The presence of aryl groups, heterocycles like imidazole and oxadiazole, and substituents such as methoxy and ethoxy groups can significantly influence the electronic distribution and, consequently, the biological activity of the molecule . The molecular structure analysis would focus on the confirmation of these functional groups and their orientation in the compound.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often evaluated in the context of their biological applications. For example, the antioxidant and anti-inflammatory activities of thiazolidin acetamide derivatives are assessed through various assays . Similarly, the cytotoxicity of oxadiazole-thiol acetamide derivatives is tested against different cancer cell lines . These studies suggest that the compound may also undergo specific chemical reactions in biological systems, which could be analyzed through similar assays.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would include its solubility, stability, melting point, and reactivity under different conditions. These properties are crucial for understanding the compound's behavior in biological systems and for its formulation into potential therapeutic agents. The related compounds exhibit properties that enable them to interact with biological targets, which can be inferred for the compound as well .
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activity
Research has shown the synthesis of various acetamide derivatives, including compounds with similar structures to 2-(4-ethoxyphenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide, indicating significant antibacterial activity. These compounds have been synthesized and tested for their effectiveness against various bacterial strains, demonstrating promising results in inhibiting bacterial growth (Ramalingam, Ramesh, & Sreenivasulu, 2019), (Naraboli & Biradar, 2017).
Anticancer Potential
Various acetamide derivatives have been explored for their potential anticancer activities. Studies indicate that certain acetamide derivatives, closely related to the chemical structure , exhibit anticancer activities against different human tumor cell lines, including lung adenocarcinoma and melanoma cell lines (Evren et al., 2019), (Yurttaş et al., 2015).
Synthesis and Application in Imaging
The synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, structurally similar to the compound , has been explored for potential use in positron emission tomography (PET) imaging. These derivatives are designed for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), indicating their potential application in diagnostic imaging (Gao, Wang, & Zheng, 2016).
Antioxidant Activity
Acetamide derivatives have also been evaluated for their antioxidant activities. Compounds with similar structural characteristics have shown potential in various antioxidant assays, highlighting their potential as antioxidant agents (Koppireddi et al., 2013).
Applications in Molecular Docking and Drug Design
Acetamide derivatives, including those similar to 2-(4-ethoxyphenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide, have been used in molecular docking studies and drug design. These compounds have been evaluated for their potential to inhibit specific enzymes, showcasing their applicability in the development of new therapeutic agents (Saxena et al., 2009).
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-3-28-19-8-4-16(5-9-19)14-21(26)23-12-13-29-22-24-15-20(25-22)17-6-10-18(27-2)11-7-17/h4-11,15H,3,12-14H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRPVZVIOFSYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011132.png)



![4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N-(cyanomethyl)-4-oxobutanamide](/img/structure/B3011137.png)
![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B3011138.png)


![5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3011142.png)

